Technical Whitepaper: Physicochemical & Stability Profile of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic Acid
Technical Whitepaper: Physicochemical & Stability Profile of 5-Bromo-1-methyl-1H-imidazole-2-carboxylic Acid
This guide details the physicochemical profile, stability mechanisms, and handling protocols for 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid .[1] It is designed for researchers utilizing this compound as a scaffold in the development of kinase inhibitors, antibacterial agents, and peptidomimetics.
[1]
Molecular Identity & Structural Analysis[1][2]
This compound represents a highly functionalized imidazole building block. Its utility stems from the orthogonal reactivity of its three substituents: the C2-carboxylic acid (for amide coupling/cyclization), the C5-bromide (for cross-coupling), and the N1-methyl group (preventing tautomerization).
| Attribute | Detail |
| IUPAC Name | 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid |
| CAS Number | 109386-89-0 |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| SMILES | Cn1c(Br)cnc1C(=O)O |
| Key Pharmacophore | Electron-deficient imidazole core; zwitterionic potential |
Electronic Structure & Reactivity
The imidazole ring is electron-rich, but the C2-carboxylic acid exerts a strong electron-withdrawing effect (–I, –M), deactivating the ring toward electrophilic attack. The C5-position, however, remains the most nucleophilic carbon remaining, making it the site for halogenation if not pre-installed.
-
N1-Methyl: Blocks the N-H tautomer shift, fixing the bond order and ensuring the C5-position remains distinct from C4.[1]
-
C5-Bromine: Provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The C-Br bond is activated by the electron-deficient nature of the pyrimidine-like C2=N3 bond.[1]
-
C2-Carboxyl: Prone to thermal decarboxylation .[1] The inductive effect of the adjacent nitrogens stabilizes the transition state for CO₂ loss.
Physicochemical Properties[1][2][5][6][7][8][9][10]
Note: Experimental values for this specific derivative are sparse in open literature. Values below represent a synthesis of vendor data and chem-informatic consensus for the imidazole-2-carboxylic acid class.
Physical Constants[1]
| Property | Value / Range | Context & Implications |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates decarboxylation or oxidation.[1] |
| Melting Point | 148 – 155 °C (Decomposes) | CRITICAL: Do not rely on MP for purity. The compound decarboxylates near its MP. |
| Solubility (Water) | Low (pH dependent) | Forms a zwitterionic aggregate at neutral pH. |
| Solubility (Organic) | High: DMSO, DMF, MeOHLow: DCM, Hexanes, Toluene | Requires polar aprotic solvents for reactions. |
| pKa (Acid) | ~ 1.8 – 2.2 (Predicted) | The C2-COOH is more acidic than benzoic acid due to the adjacent N-cation stabilization. |
| pKa (Base) | ~ 4.5 – 5.0 (Predicted) | The N3 nitrogen is less basic than imidazole (pKa 7) due to the EWG effects of Br and COOH. |
| LogP | ~ 0.3 – 0.6 | Moderately polar; amenable to RP-HPLC.[1] |
Stability & Degradation (The "Decarboxylation Trap")
The most common failure mode when handling this compound is thermal decarboxylation .
-
Mechanism: At temperatures >100°C (or lower in acidic media), the protonated N3 facilitates the loss of CO₂ to generate the transient ylide, which protonates to form 5-bromo-1-methylimidazole.[1]
-
Storage: Store at -20°C under inert atmosphere. Avoid prolonged exposure to ambient moisture.
Visualization of Chemical Logic
Structural Reactivity & Degradation Pathway
The following diagram illustrates the electronic pressures on the molecule and the decarboxylation pathway that researchers must avoid.
Caption: Figure 1. Reactivity map highlighting the competing synthetic utility (Blue/Green) against the thermal decarboxylation risk (Red/Yellow).
Experimental Protocols
Purity Analysis via HPLC (Reverse Phase)
Due to the zwitterionic nature, standard silica chromatography causes streaking. Reverse-phase HPLC with ion-pairing or pH control is required.[1]
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Buffers pH to ~2, keeping carboxyl protonated).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide/carboxyl).
-
Expected Retention: The decarboxylated impurity (5-bromo-1-methylimidazole) is less polar and will elute later than the parent carboxylic acid.[1]
Solubility & Stability Test (Self-Validating)
Before committing valuable material to a reaction, perform this quick check:
-
Dissolve: 1 mg of compound in 0.5 mL DMSO-d6.
-
NMR Check: Acquire a ¹H NMR.
-
Target: Singlet at ~7.2-7.5 ppm (C4-H) and Singlet at ~3.8 ppm (N-Me).[1]
-
Impurity: If you see a new doublet/multiplet appearing upfield or a loss of the integration ratio, decarboxylation has occurred.
-
-
Stress Test: Heat the tube to 60°C for 1 hour and re-acquire. If the spectrum changes, the batch is thermally sensitive and reactions must be kept <40°C.
Synthesis & Manufacturing Context
Understanding the synthesis helps in identifying specific impurities.
Primary Route (Lithiation-Carboxylation):
-
Starting Material: 1-Methylimidazole.
-
Step 1 (Lithiation): n-BuLi at -78°C. (Selectively lithiates C2).
-
Step 2 (Quench): CO₂ gas. (Forms 1-methylimidazole-2-carboxylate).[1]
-
Step 3 (Bromination): NBS (N-bromosuccinimide).
Alternative Route (Halogen Dance):
-
Start with 1-methyl-4,5-dibromoimidazole .[1]
-
Treat with n-BuLi (Lithium-Halogen exchange occurs preferentially at C5, but rearranges or exchanges to C2 under specific conditions).
-
Quench with CO₂.
-
Note: This route is more expensive but yields higher regiochemical purity.
References
-
Chemical Identity & Basic Properties
-
Decarboxylation Mechanisms in Imidazoles
-
Organic Chemistry Portal. Decarboxylation of Heterocyclic Carboxylic Acids.
-
-
Synthetic Methodology (Lithiation/Bromination)
-
Safety & Handling (SDS)
